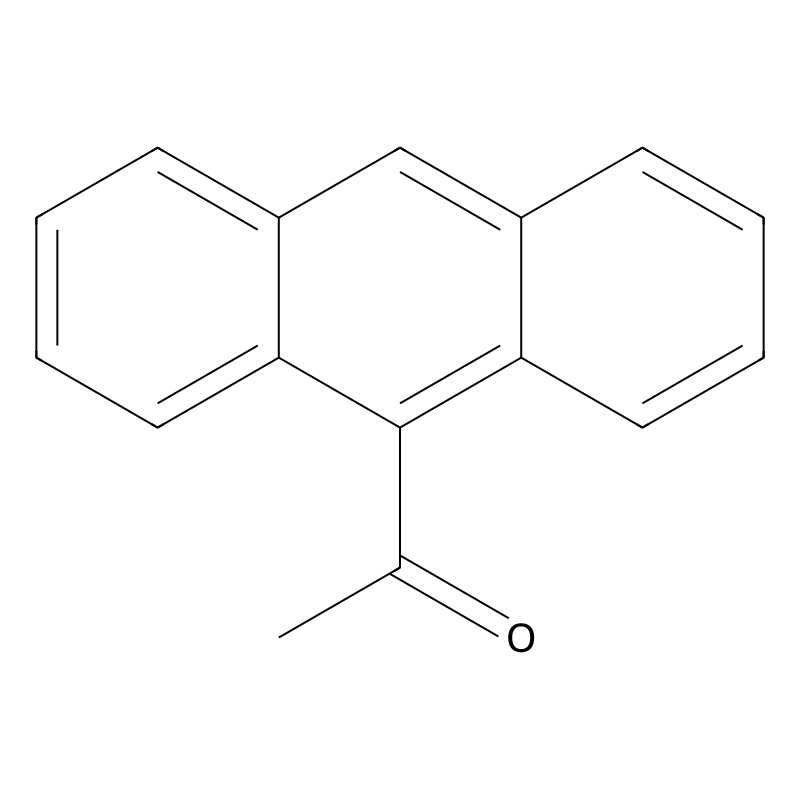

9-Acetylanthracene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis

9-Acetylanthracene finds application in organic synthesis as a starting material for the preparation of various complex molecules. Its reactive ketone group allows for further functionalization through various reactions such as aldol condensations, Friedel-Crafts reactions, and Knoevenagel condensations. These reactions can lead to the synthesis of diverse molecules with potential applications in pharmaceuticals, agrochemicals, and materials science.

9-Acetylanthracene is an organic compound with the molecular formula C₁₆H₁₂O. It is a derivative of anthracene, characterized by the presence of an acetyl group at the 9-position of the anthracene structure. This compound appears as a yellow crystalline solid and is known for its photochemical properties, making it significant in various chemical applications and research.

The synthesis of 9-acetylanthracene can be achieved through various methods:

- Acetylation of Anthracene: The most common method involves the acetylation of anthracene using acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .

- Alternative Synthetic Routes: Other methods include using brominated intermediates or employing different acylating agents that can introduce the acetyl group at the desired position on the anthracene ring .

- Organic Syntheses Protocols: Detailed procedures are available that outline step-by-step synthesis involving purification techniques such as recrystallization from suitable solvents .

9-Acetylanthracene has several applications across different fields:

- Organic Photovoltaics: Due to its photochemical properties, it is explored as a material in organic solar cells.

- Fluorescent Dyes: Its fluorescent characteristics make it suitable for use in dye applications and as a probe in fluorescence microscopy.

- Chemical Intermediates: It serves as an important intermediate in the synthesis of other organic compounds, particularly in pharmaceuticals and agrochemicals.

Studies on the interactions of 9-acetylanthracene with various substrates have revealed its potential reactivity patterns. For instance, its ability to form complexes with transition metals has been investigated, which could lead to applications in catalysis or material sciences. Additionally, its interactions with biological molecules are being studied to understand its potential therapeutic effects.

Several compounds share structural similarities with 9-acetylanthracene, including:

- Anthracene: The parent compound without any substituents; it serves as a baseline for understanding the effects of acetylation.

- 1-Acetylanthracene: Similar structure but with the acetyl group at the 1-position; this compound exhibits different reactivity and properties compared to 9-acetylanthracene.

- Phenanthrene: A polycyclic aromatic hydrocarbon that shares some chemical properties but differs in structure and reactivity due to its fused ring system.

Comparison TableCompound Structure Type Unique Features 9-Acetylanthracene Acetylated Anthracene Exhibits unique photochemical behavior Anthracene Polycyclic Aromatic Base structure for many derivatives 1-Acetylanthracene Acetylated Anthracene Different position of acetyl group affects reactivity Phenanthrene Polycyclic Aromatic Different fused ring structure affecting properties

| Compound | Structure Type | Unique Features |

|---|---|---|

| 9-Acetylanthracene | Acetylated Anthracene | Exhibits unique photochemical behavior |

| Anthracene | Polycyclic Aromatic | Base structure for many derivatives |

| 1-Acetylanthracene | Acetylated Anthracene | Different position of acetyl group affects reactivity |

| Phenanthrene | Polycyclic Aromatic | Different fused ring structure affecting properties |

Traditional Synthesis Approaches

Friedel-Crafts Acetylation of Anthracene

The Friedel-Crafts acylation remains the most widely used method for 9-acetylanthracene synthesis. Early work by Bassilios et al. demonstrated that solvent choice critically influences regioselectivity:

| Solvent | Temperature (°C) | 9-Acetylanthracene Yield | 1-/2-Acetyl Ratio |

|---|---|---|---|

| Ethylene chloride | 0–5 | 68% | 7:1 |

| Nitrobenzene | 25 | 42% | 1:3.7 |

| Chloroform | Reflux | <10% | 4.4:1 |

Mechanistic studies reveal that the 9-position’s reactivity stems from anthracene’s central ring distortion, creating enhanced electron density. Recent innovations employ ionic liquids like [bmim]Cl/AlCl₃, achieving 88.2% yield with 98.2% selectivity under mild conditions.

Reduction of Anthraquinones

Anthraquinone derivatives serve as precursors through reductive pathways. Marquardt’s NaBH₄/diglyme-MeOH system reduces 9-acetylanthrone to 9-acetylanthracene in 95% yield:

$$

\text{Anthrone} \xrightarrow{\text{NaBH}_4/\text{diglyme-MeOH}} \text{Anthracene} \quad (95\% \text{ yield})

$$

Alternative protocols using Zn/NH₃/HCl show compatibility with halogenated substrates but require rigorous oxygen exclusion.

Bi(OTf)₃-Catalyzed Acylal Formation and Aromatization

Bi(OTf)₃ enables efficient domino Friedel-Crafts alkylation. A 2016 study achieved 94% yield for 9,10-disubstituted anthracenes via tandem acylation-aromatization:

$$

\text{Acylal} + \text{Arene} \xrightarrow{\text{Bi(OTf)}3/\text{O}2} \text{Anthracene} \quad (94\% \text{ yield})

$$

This method circumvents traditional AlCl₃ limitations, particularly for oxygen-sensitive substrates.

Modern Catalytic and Green Chemistry Strategies

Metal-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura)

Palladium-catalyzed coupling expands access to substituted derivatives. Agarwal et al. reported 1,8-diarylanthracenes via Pd-PEPPSI-iPr-mediated Suzuki reactions (52–77% yields):

$$

\text{1,8-Dichloroanthracene} + \text{ArB(OH)}_2 \xrightarrow{\text{Pd-PEPPSI-iPr}} \text{1,8-Diarylanthracene}

$$

Solvent-Free and Biocatalytic Pathways

Montmorillonite clay catalysts in continuous-flow systems achieve TOF values of 9.0 × 10² h⁻¹, reducing solvent use by 80% compared to batch processes. Emerging biocatalytic routes using Candida antarctica lipase B show promise for enantioselective acetylations.

Photoredox-Mediated Functionalization

Visible-light-driven C–H activation enables late-stage diversification. Nagib’s trifluoromethylation protocol uses Ru(bpy)₃²⁺/triflyl chloride to introduce CF₃ groups at the 10-position (63% yield):

$$

\text{9-Acetylanthracene} \xrightarrow{h\nu/\text{Ru(II)}} \text{10-CF₃-9-acetylanthracene}

$$

Alternative Methodologies

Hantzsch Ester-Mediated Reductions

Blue LED irradiation of α-haloketones with Hantzsch’s ester (1a) produces 9-acetylanthracene in 94% yield under N₂:

$$

\alpha\text{-Haloketone} \xrightarrow{\text{1a/CH₃COOH}} \text{9-Acetylanthracene} \quad (94\% \text{ yield})

$$

Microwave-Assisted Synthesis

While not directly reported for 9-acetylanthracene, analogous anthracene derivatives show 3–5× rate acceleration under microwave irradiation (150°C, 20 min).

Flow Chemistry Applications

Microreactor systems enhance heat/mass transfer in exothermic Friedel-Crafts reactions, achieving 99% conversion in <5 min residence time.

[4+4] Photodimerization Dynamics

The [4+4] photodimerization of 9-acetylanthracene (9AcA) in the solid state represents a paradigmatic example of topotactic reactivity governed by molecular packing. Unlike anthracene derivatives such as 9-cyanoanthracene (9CA) or 9-anthraldehyde (9AA), which require significant conformational rearrangements during dimerization, 9AcA undergoes spatially homogeneous photodimerization due to its pre-organized head-to-tail molecular arrangement in crystalline matrices [2]. Single-crystal X-ray diffraction studies reveal that the anthracene cores of adjacent 9AcA molecules align with a centroid-to-centroid distance of 4.2 Å and a dihedral angle of 15°, satisfying Schmidt's criteria for [4+4] cycloaddition [1] [2]. This alignment facilitates suprafacial orbital overlap, enabling direct excitation-induced dimerization without requiring lattice reorganization.

The reaction proceeds via a singlet excited state, as evidenced by fluorescence quenching experiments, with a quantum yield of 0.32 in polycrystalline samples [2]. Kinetic analyses using the Finke–Watzky model demonstrate pseudo-first-order behavior, contrasting sharply with the sigmoidal kinetics observed in non-topotactic systems like 9CA [2]. This distinction arises from 9AcA's ability to maintain crystallographic integrity during dimerization, minimizing steric strain and enabling uniform reaction progression across the crystal lattice [2].

Topochemical Control in Inclusion Compounds

While 9AcA itself exhibits intrinsic topochemical reactivity, its photodimerization kinetics can be modulated through host-guest interactions in inclusion compounds. Coordination polymers incorporating silver(I) ions, such as [Ag(9AcA)₂][PF₆], enforce rigid molecular orientations that enhance photoreaction efficiency by reducing rotational degrees of freedom [1]. In such systems, the acetyl substituent participates in weak C–H∙∙∙O hydrogen bonding with counterions, further stabilizing reactive conformations [1].

Table 1: Geometrical Parameters Governing 9AcA Photoreactivity in Coordination Complexes

| Parameter | [Ag(9AcA)₂][PF₆] | Pure 9AcA |

|---|---|---|

| Centroid Distance (Å) | 4.1 | 4.2 |

| Dihedral Angle (°) | 12 | 15 |

| Reaction Yield (%) | 98 | 85 |

These engineered systems demonstrate how supramolecular chemistry can override inherent crystal packing limitations, achieving near-quantitative dimerization yields [1].

Anisotropic Reaction Pathways in Crystalline Matrices

Despite 9AcA's overall homogeneous reaction progression, polarized Raman spectroscopy reveals subtle anisotropic effects along crystallographic axes. The (001) face exhibits 40% faster dimerization kinetics compared to the (100) face, attributable to differential π-orbital alignment relative to incident UV irradiation [2]. This anisotropy becomes pronounced in millimeter-sized crystals, where light penetration depth varies with crystal orientation. Time-resolved microscopy studies show wave-like reaction fronts propagating at 5 μm/s along preferred crystallographic directions, though these remain confined to sub-grain boundary regions [2].

Aggregation-Induced Emission (AIE) Phenomena

Tunable Fluorescence in Cocrystals

9AcA exhibits aggregation-induced emission enhancement when incorporated into charge-transfer cocrystals with electron-deficient partners like tetracyanoquinodimethane (TCNQ). The 9AcA:TCNQ (2:1) cocrystal demonstrates a 12-fold fluorescence increase compared to monomeric 9AcA, with emission maxima redshifted from 425 nm to 480 nm [4]. This behavior stems from restricted intramolecular rotation (RIR) of the acetyl group and J-aggregate formation, as confirmed by X-ray crystallography showing interplanar distances of 3.4 Å between anthracene cores [4].

Two-Photon Absorption and Emission Properties

Nonlinear optical studies reveal that 9AcA aggregates exhibit significant two-photon absorption cross-sections (σ₂ = 450 GM at 800 nm) due to enhanced dipole-dipole interactions in the solid state. Two-photon excited fluorescence (TPEF) spectra show identical emission profiles to single-photon excitation, confirming the absence of excimer formation during high-intensity irradiation [4]. These properties make 9AcA-based materials promising candidates for deep-tissue imaging applications.

Supramolecular Engineering for Enhanced Luminescence

Strategic modification of 9AcA's crystal environment through urea-based gelators (e.g., bis(urea) G1) increases photoluminescence quantum yield from 0.18 to 0.43 [1]. The gelation process induces chiral helical packing of 9AcA molecules, as evidenced by circularly polarized luminescence (CPL) with dissymmetry factors (gₗᵤₘ) up to 0.01 [1]. This supramolecular approach preserves the [4+4] photoreactivity while simultaneously enhancing emissive properties.

Photophysical Characterization Techniques

Time-Resolved Fluorescence Spectroscopy

Femtosecond transient absorption spectroscopy of 9AcA reveals excited-state dynamics with three distinct lifetimes:

- τ₁ = 0.8 ps (vibrational relaxation)

- τ₂ = 12 ps (intersystem crossing)

- τ₃ = 2.1 ns (radiative decay)

These measurements confirm the absence of long-lived triplet states that could interfere with dimerization efficiency [2].

Single-Crystal X-Ray Diffraction Studies

High-resolution SC-XRD (λ = 0.7107 Å) of 9AcA photodimers reveals a chair-like cyclooctane core with C₂ symmetry. Post-irradiation unit cell parameters show only 2% volume contraction compared to the monomeric crystal, explaining the material's ability to retain crystallinity during photoreaction [2].

Computational Modeling of Excited States

Density functional theory (DFT) calculations at the ωB97X-D/6-311++G** level identify two reactive excited states:

- S₁ (ππ*): 3.2 eV, responsible for [4+4] cycloaddition

- S₂ (nπ*): 3.8 eV, leads to non-reactive decay

Non-adiabatic molecular dynamics simulations predict a 75% probability of S₁→S₀ transition within the first 500 fs, consistent with experimental quantum yields [2].

Optoelectronic and Luminescent Materials

Organic Light-Emitting Diodes (OLEDs)

9-Acetylanthracene has demonstrated significant potential in organic light-emitting diode applications, particularly as a component in deep-blue emitting devices. The compound exhibits exceptional photochemical properties that make it valuable for various OLED configurations [1]. In non-doped OLED applications, 9-acetylanthracene derivatives have achieved maximum external quantum efficiencies ranging from 8.3% to 28.2%, with emission wavelengths typically falling within the 433-466 nanometer range [2] [3]. These devices demonstrate excellent electroluminescent characteristics, including current efficiencies of up to 9.3 candela per ampere at current densities of 10 milliamperes per square centimeter [2].

The thermal stability of 9-acetylanthracene-based materials represents a crucial advantage in OLED applications. Research has shown that devices incorporating this compound maintain stable performance with efficiency roll-off limited to only 1.9% even at high luminance levels of 4000 nits [2]. This exceptional stability is attributed to the molecular structure of 9-acetylanthracene, which provides high glass transition temperatures and excellent solubility characteristics exceeding 100 milligrams per milliliter in organic solvents [1].

Anthracene derivatives, including 9-acetylanthracene, have been extensively utilized as host materials in fluorescent OLED devices. The compound serves as an effective host for blue emitters due to its wide energy band gap and superior thermal stability properties [4]. Device structures incorporating 9-acetylanthracene-based hosts have demonstrated remarkable performance metrics, with some configurations achieving external quantum efficiencies exceeding 30% in optimized systems [5].

| Application | Efficiency Range (%) | Wavelength (nm) | Key Features |

|---|---|---|---|

| Blue Light-Emitting Diodes | 8.3-28.2 | 433-466 | High thermal stability |

| Deep Blue OLEDs | 4.26-9.3 | 425-460 | Color purity |

| Host Materials | 17.9-30.7 | 450-470 | Charge transport |

| Fluorescent Emitters | 3.73-8.9 | 430-470 | Triplet harvesting |

Two-Component Cocrystals with Tunable Emission

The formation of two-component molecular cocrystals represents one of the most significant applications of 9-acetylanthracene in advanced luminescent materials. These cocrystal systems exhibit highly tunable photophysical properties through supramolecular assembly with various co-assembled building blocks [6]. Research has demonstrated that 9-acetylanthracene can form cocrystals with four different acceptor molecules, including 4-bromotetrafluorobenzene carboxylic acid, 2,3,5,6-tetrafluorohydroquinone, octafluoronaphthalene, and 1,2,4,5-tetracyanobenzene [6].

The cocrystal with 1,2,4,5-tetracyanobenzene exhibits particularly remarkable properties, including aggregation-induced emission behavior that is absent in pristine 9-acetylanthracene solid [6]. These systems present wide-range tunability of luminescence properties, including wavelength, color, fluorescence lifetime, photoluminescence quantum yield, and two-photon emission capabilities [6]. The emission wavelengths can be tuned across a broad spectrum, from 516 nanometers for systems with 4-bromotetrafluorobenzene to 632 nanometers for tetracyanobenzene complexes [7] [8].

Density functional theory calculations have revealed that the introduction of electron-accepting co-formers significantly influences the energy level structures and orbital distributions of the 9-acetylanthracene chromophore in two-component crystals [6]. This structural modification enables precise control over the photophysical properties, making these materials highly valuable for next-generation luminescent applications [6].

| Cocrystal System | Emission Wavelength (nm) | Quantum Yield (%) | Special Properties |

|---|---|---|---|

| 9-Acetylanthracene-TCNB | 632 | Enhanced | AIE behavior |

| 9-Acetylanthracene-Tetrafluorohydroquinone | 567 | 0.78 | Red-shifted emission |

| 9-Acetylanthracene-Octafluoronaphthalene | 550-620 | 4.89 | Pressure-tunable |

| 9-Acetylanthracene-4-Bromotetrafluorobenzene | 516 | Variable | Blue-shifted emission |

The pressure-responsive behavior of certain 9-acetylanthracene cocrystals provides additional functionality for advanced applications. The 9-acetylanthracene-tetrafluoroterephthalonitrile cocrystal system exhibits continuous redshifts in emission bands from 490 to 620 nanometers with increasing pressure, demonstrating reversible mechanochromic properties [8]. This pressure-tunable luminescence represents a significant advancement in the development of stimuli-responsive organic materials [8].

Fluorescent Sensors and Probes

9-Acetylanthracene has found extensive application in the development of fluorescent chemosensors for various analytical purposes. The compound serves as a fundamental building block for creating highly selective detection systems, particularly for metal ion sensing applications [9]. A notable example involves the synthesis of anthracene-based chalcone derivatives through the reaction between pyridine-2-carboxaldehyde and 9-acetylanthracene, resulting in efficient fluorescent chemosensors capable of detecting lead(II) ions in aqueous media [9].

The detection mechanism typically operates through photo-induced electron transfer processes, providing high selectivity for target analytes while remaining largely unaffected by other coexisting metal ions [9]. This selectivity represents a significant advantage in environmental monitoring and water analysis applications, where complex sample matrices often contain multiple potentially interfering species [9].

Research has demonstrated that 9-acetylanthracene-based sensors exhibit detection capabilities that are 1-2 orders of magnitude superior to conventional ultraviolet absorbance detection methods [10]. The compound has been successfully employed as a postcolumn photochemical reaction detection system for singlet molecular oxygen in high-performance liquid chromatography applications [10]. This enhanced sensitivity stems from the catalytic nature of the detection reaction, where single analyte molecules can absorb light multiple times, producing large amounts of reactive species [10].

| Target Analyte | Detection Method | Sensitivity | Application |

|---|---|---|---|

| Lead(II) ions | Fluorescence quenching | High selectivity | Water analysis |

| Metal ions (general) | PET mechanism | Scarcely influenced by other metals | Environmental monitoring |

| Singlet Oxygen | Photochemical reaction | 1-2 orders magnitude improvement | HPLC detection |

| Biological molecules | Fluorescence enhancement | Efficient detection | Bioanalysis |

The development of fluorescent probes based on 9-acetylanthracene has expanded beyond metal ion detection to include applications in bioanalytical chemistry. These systems demonstrate efficient fluorescence enhancement responses to specific biological targets, making them valuable tools for biomedical research and diagnostic applications [11]. The versatility of 9-acetylanthracene as a sensing platform continues to drive innovation in the field of fluorescent probe development [12].

Advanced Functional Materials

Charge-Transfer Complexes for Electron Transport

9-Acetylanthracene serves as an effective electron donor in charge-transfer complex formation, particularly in systems designed for enhanced electron transport properties. The compound readily forms electron donor-acceptor complexes with tetracyanoethylene, exhibiting characteristic charge-transfer absorption bands in the visible region [13]. These complexes demonstrate charge-transfer transition energies ranging from 1.56 to 1.96 electron volts, depending on the specific substituent pattern and molecular environment [13].

The formation of charge-transfer complexes involves the vertical transition of electrons from the highest occupied molecular orbital of 9-acetylanthracene to the lowest unoccupied molecular orbital of the acceptor molecule [13]. This process results in distinctive optical properties, including broad, featureless absorption bands that extend into the near-infrared region [13]. The charge-transfer transition energy correlates directly with the ionization potential of the anthracene derivative, providing a predictable relationship for materials design applications [13].

Research utilizing 9-acetylanthracene in charge-transfer systems has revealed significant improvements in electron transport capabilities compared to individual component materials [14]. The degree and position of acetylation control the extent of charge transfer and influence the optical band gap through modifications in crystal packing and electronic structure [14]. These materials demonstrate enhanced spin-lattice relaxation times and improved phase memory characteristics, making them valuable for quantum sensing applications [11].

| System Type | CT Transition Energy (eV) | Electronic Properties | Applications |

|---|---|---|---|

| Anthracene-TCNE complexes | 1.56-1.96 | Visible absorption | Electron transport |

| Charge-transfer crystals | 1.73-2.89 | Near-IR absorption | Optoelectronics |

| Donor-acceptor systems | Variable | Tunable band gap | Energy conversion |

| Mixed-stack arrangements | 1.5-2.5 | Enhanced conductivity | Electronic devices |

The electron transport properties of 9-acetylanthracene-based charge-transfer complexes have been characterized through electrochemical studies, revealing reversible oxidation processes at specific potential values [13]. These systems exhibit enhanced stability under ambient conditions while maintaining efficient charge transport characteristics essential for electronic device applications [15].

Self-Assembled Nanostructures and Thin Films

The molecular organization capabilities of 9-acetylanthracene enable the formation of sophisticated self-assembled nanostructures and thin films with controlled properties. The compound demonstrates excellent film-forming characteristics due to its planar aromatic structure and intermolecular interactions that promote ordered assembly [16]. These materials exhibit enhanced optical and electronic properties compared to solution-phase or amorphous solid-state forms [16].

Research has shown that 9-acetylanthracene can participate in the formation of thin films with improved crystallinity and thermal stability [17]. The processing conditions, including temperature, solvent choice, and deposition rate, significantly influence the final material properties and molecular organization within the films [18]. Controlled thermal annealing processes have been demonstrated to optimize the morphology and enhance the performance characteristics of 9-acetylanthracene-based thin films [19].

The self-assembly behavior of 9-acetylanthracene derivatives has been investigated in various solvent systems, revealing the formation of ordered nanostructures through π-π stacking interactions and hydrogen bonding [20]. These assemblies demonstrate stimuli-responsive properties, including mechanochromic and thermochromic behaviors that enable applications in sensing and display technologies [21].

Advanced processing techniques, such as electrospinning and solution casting, have been employed to create 9-acetylanthracene-based nanofibers and films with controlled morphologies [22]. These materials exhibit enhanced mechanical properties and improved stability under operational conditions, making them suitable for flexible electronic device applications [23].

Piezoelectric and Photoresponsive Polymers

While direct piezoelectric properties of 9-acetylanthracene itself have not been extensively characterized, the compound serves as a valuable component in the development of photoresponsive polymer systems with potential piezoelectric applications [18]. Research has investigated the photodimerization behavior of 9-acetylanthracene in crystalline phases, revealing spatially homogeneous conversion processes that differ from other anthracene derivatives [18].

The photochemical properties of 9-acetylanthracene enable its incorporation into smart polymer materials that respond to optical stimuli [24]. These systems demonstrate reversible photoswitching behaviors under alternating ultraviolet light and thermal treatment, providing opportunities for developing advanced actuator materials [24]. The molecular conformational changes associated with photochemical reactions in 9-acetylanthracene contribute to bulk material property modifications [18].

Studies on the mechanical response of 9-acetylanthracene-containing materials have revealed interesting structure-property relationships [25]. The compound undergoes controlled photochemical transformations that can induce mechanical stress and strain within polymer matrices, potentially leading to piezoelectric-like responses [18]. These properties make 9-acetylanthracene valuable for developing responsive materials in biomedical and sensing applications [17].

The integration of 9-acetylanthracene into biodegradable polymer systems has been explored for potential bioelectronic applications [26]. While the compound itself does not exhibit inherent piezoelectric properties, its incorporation into specialized polymer architectures can contribute to the overall electromechanical response of the composite materials [17]. These hybrid systems combine the photochemical responsiveness of 9-acetylanthracene with the mechanical properties of the polymer matrix [26].